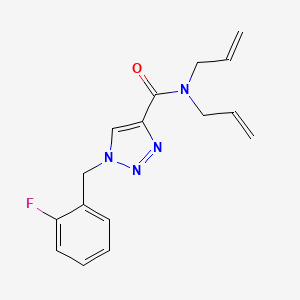
2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a benzoxazole derivative that has been synthesized through a multi-step process, and its unique structure has led to its investigation as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. It has also been shown to interact with amyloid-beta plaques in the brain, which may be responsible for its potential use as an imaging agent.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells. It has also been shown to interact with amyloid-beta plaques in the brain, which may be responsible for its potential use as an imaging agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been investigated as an imaging agent, which could be useful for detecting amyloid-beta plaques in the brain. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to develop it as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an imaging agent for detecting amyloid-beta plaques in the brain. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide involves a multi-step process that begins with the reaction of 2-amino-5-nitrophenol with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-5-nitrophenol. This compound is then reacted with 3-phenylpropanol to form 2-(3-phenylpropyl)-5-nitrophenyl carbonate, which is reduced to 2-(3-phenylpropyl)-5-aminophenyl carbonate. The final step involves the reaction of this compound with tetrahydro-2H-pyran-4-yl isocyanate to form the desired product.
Aplicaciones Científicas De Investigación
2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide has been investigated for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, and has been studied as a potential therapeutic agent for various diseases such as Alzheimer's and Parkinson's. It has also been investigated as a potential imaging agent for detecting amyloid-beta plaques in the brain.
Propiedades
IUPAC Name |
N-(oxan-4-yl)-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-22(23-18-11-13-26-14-12-18)17-9-10-20-19(15-17)24-21(27-20)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-10,15,18H,4,7-8,11-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQRZXZUXNJDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC3=C(C=C2)OC(=N3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4980548.png)
![6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4980552.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B4980561.png)


![N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4980574.png)
![N-[4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B4980578.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4980592.png)
![6-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4980600.png)

![N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4980629.png)
![N-cyclohexyl-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4980638.png)
![2-[2-(benzylamino)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-oxoethyl]acetamide](/img/structure/B4980655.png)